molecular formula C15H24MnO6 B089202 Manganese(III)acetylacetonate CAS No. 14284-89-0

Manganese(III)acetylacetonate

Cat. No.: B089202
CAS No.: 14284-89-0
M. Wt: 355.28 g/mol
InChI Key: RDMHXWZYVFGYSF-UHFFFAOYSA-N
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Description

Manganese(III) acetylacetonate (Mn(acac)₃, CAS 14284-89-0) is a coordination complex with the formula Mn(C₅H₇O₂)₃. It is a dark-brown crystalline solid insoluble in most organic solvents but soluble in dimethyl sulfoxide (DMSO), a low-toxicity solvent . This compound is widely used as a primary drier in alkyd resin formulations, where it accelerates the oxidative crosslinking of unsaturated fatty acids in paints and coatings . Beyond coatings, it serves as a catalyst in oxidation reactions, initiator in radical polymerizations, and redox mediator in dye-sensitized solar cells . Its stability in DMSO and reduced skinning during storage make it an environmentally favorable alternative to cobalt-based driers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(III) acetylacetonate can be synthesized through several methods:

Industrial Production Methods: Industrial production of manganese(III) acetylacetonate typically involves the reduction of potassium permanganate with acetylacetone. The reaction is carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymerization Initiator

Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT)

Manganese(III) acetylacetonate has been identified as a highly effective initiator for RAFT polymerizations. In studies, it has been used to initiate the polymerization of various monomers, including vinyl acetate and methyl methacrylate. The polymerizations conducted at temperatures ranging from 25 °C to 100 °C demonstrated excellent control over molecular weight and polydispersity indices (Mw/Mn), achieving high chain end fidelity (up to 97%) .

Polymerization Conditions Monomer Temperature (°C) Chain End Fidelity (%)
RAFT with Mn(acac)₃Vinyl Acetate8097
RAFT with Mn(acac)₃Methyl Methacrylate25High
RAFT with Mn(acac)₃Styrene100High

These findings indicate that Mn(acac)₃ can serve as a robust alternative to traditional initiators like azobisisobutyronitrile, providing better control over polymer architecture.

Catalytic Applications

Catalyst in Organic Synthesis

Manganese(III) acetylacetonate is utilized as a catalyst in various organic reactions, including oxidation processes and cross-dehydrogenative coupling reactions. It has shown significant activity in the phosphorylation of enamides, resulting in highly selective Z-isomers . This reaction highlights its utility in synthesizing complex organic molecules with high specificity.

Heavy Oil Recovery

Recent studies have demonstrated the effectiveness of manganese(III) acetylacetonate in enhancing the oxidation rates of heavy oil during in situ combustion processes. The catalyst was found to lower activation energy barriers significantly, facilitating the breakdown of complex hydrocarbons . The catalytic performance was compared to other manganese-based catalysts, revealing Mn(acac)₃'s potential for optimizing heavy oil recovery methods.

Environmental Applications

Green Chemistry Initiatives

In the context of green chemistry, manganese(III) acetylacetonate has been involved in waste-solvent management practices within the chemical industry. Case studies show its application in synthesizing ethyl acetate and its role in minimizing solvent waste during chemical transformations . This aligns with sustainable practices aimed at reducing environmental impact while maintaining efficiency in chemical processes.

Mechanism of Action

Manganese(III) acetylacetonate can be compared with other metal acetylacetonates, such as:

  • Chromium(III) acetylacetonate
  • Iron(III) acetylacetonate
  • Cobalt(III) acetylacetonate

Uniqueness:

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobalt(II) 2-Ethylhexanoate (Co-Based Driers)

Performance in Alkyd Resins

  • Drying Times: Mn(acac)₃ exhibits a longer tack-free time (τ₂ = 2.7 hours) compared to cobalt(II) 2-ethylhexanoate (Co), but achieves similar dry-hard (τ₃) and dry-through (τ₄) times .
  • Color Stability : Mn(acac)₃ causes minimal coloration in coatings, unlike Co, which induces significant yellowing (Figure 1a) .
  • Stability : Electron paramagnetic resonance (EPR) studies show Mn(acac)₃ retains its structure after 10 days in storage, indicating superior long-term stability .

Environmental and Health Impact

  • Mn(acac)₃ dissolved in DMSO reduces reliance on volatile organic solvents like toluene (used for Co), aligning with green chemistry principles .
  • Cobalt compounds are toxic and carcinogenic, whereas Mn(acac)₃ poses lower health risks (H302-H315-H319-H335 warnings vs. stricter regulations for Co) .

Other Metal Acetylacetonates

Iron(III) Acetylacetonate (Fe(acac)₃)

  • Applications : Primarily used in polymerization and magnetic materials.
  • Performance : Fe(acac)₃ is less effective in alkyd drying due to slower autoxidation kinetics and lower film hardness (Hrel = ~6.5 vs. Mn(acac)₃’s 8.4) .

Chromium(III) Acetylacetonate (Cr(acac)₃)

  • Applications : Catalysis and organic synthesis.
  • Limitations : Cr(acac)₃ is less thermally stable and exhibits higher toxicity (hexavalent chromium risks) compared to Mn(acac)₃ .

Calcium(III) Acetylacetonate (Ca(acac)₃)

  • Applications : Stabilizer in plastics and cross-linking agent in coatings.
  • Contrast : Ca(acac)₃ lacks redox activity, making it unsuitable for oxidative drying or catalysis .

Data Table: Comparative Properties of Metal Acetylacetonates

Property Mn(III) Acetylacetonate Co(II) 2-Ethylhexanoate Fe(III) Acetylacetonate Cr(III) Acetylacetonate
Drying Time (Tack-free, τ₂) 2.7 hours <2 hours >3 hours N/A
Film Hardness (Hrel) 8.4 8.7 6.5 N/A
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C Degrades at 160°C
Toxicity Moderate High Low High
Key Applications Coatings, Catalysis, Solar Cells Traditional driers Polymerization Organic synthesis

Unique Advantages of Mn(acac)₃

  • Catalytic Versatility : Acts as a precatalyst in heavy oil oxidation, decomposing into active Mn species at high temperatures .
  • Material Science : Enables synthesis of Mn-ZSM-5 zeolites for hydrocarbon oxidation and CO₂ conversion .
  • Energy Storage : Serves as a redox mediator in dye-sensitized solar cells, achieving 55% benzaldehyde yield in catalytic reactions .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for manganese(III) acetylacetonate, and how can experimental reproducibility be ensured?

Manganese(III) acetylacetonate is typically synthesized via oxidation of Mn(II) salts (e.g., MnCl₂) with acetylacetone in the presence of an oxidizing agent (e.g., KMnO₄) under alkaline conditions . Key parameters include:

  • Solvent selection : Use anhydrous ethanol or acetone to avoid hydrolysis.
  • Temperature control : Maintain 60–80°C to optimize ligand coordination and avoid over-oxidation.
  • Stoichiometry : A 1:3 molar ratio of Mn(II) to acetylacetone ensures complete complexation. Reproducibility requires strict exclusion of moisture and inert atmosphere (N₂/Ar) to prevent Mn(III) reduction to Mn(II) .

Q. Which characterization techniques are most effective for confirming the structure and purity of manganese(III) acetylacetonate?

  • X-ray crystallography : Resolves Jahn-Teller distortions in the Mn(III) octahedral geometry (e.g., orthorhombic distortion in δ-phase crystals) .
  • Electron paramagnetic resonance (EPR) : Detects high-spin Mn(III) (d⁴, S = 2) with g-values ~2.0 and hyperfine splitting due to 55^{55}Mn (I = 5/2) .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability; decomposition occurs at 220–250°C .
  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 285 nm and 450 nm confirm coordination .

Q. How do solvent polarity and ligand field strength influence the redox behavior of manganese(III) acetylacetonate?

Mn(III) acetylacetonate exhibits solvent-dependent redox activity. In aprotic solvents (e.g., DMF), the Mn(III)/Mn(II) redox couple shows a quasi-reversible wave at E₁/₂ = −0.25 V (vs. Ag/AgCl) due to stabilization of Mn(III) by strong acetylacetonate ligand fields. Polar solvents (e.g., H₂O) destabilize Mn(III), favoring reduction to Mn(II) .

Advanced Research Questions

Q. What crystallographic challenges arise during phase transitions in manganese(III) acetylacetonate, and how are they resolved?

Single crystals of Mn(acac)₃ undergo irreversible phase transitions upon cooling (e.g., δ → ε phase at 100 K), complicating structural analysis. Strategies include:

  • Low-temperature XRD : Captures metastable phases by cooling crystals to 100 K during data collection.
  • Rietveld refinement : Analyzes powder diffraction data to resolve orthorhombic distortions caused by Jahn-Teller effects .

Q. How does manganese(III) acetylacetonate act as a precatalyst in heavy oil oxidation, and what methods elucidate its decomposition pathway?

Mn(acac)₃ decomposes at 150–200°C to generate MnO nanoparticles, which catalyze C–H bond activation in hydrocarbons. Mechanistic studies combine:

  • X-ray powder diffraction (XRPD) : Identifies MnO as the active phase.
  • Non-isothermal kinetics : Fits decomposition to a first-order model (Eₐ ≈ 120 kJ/mol) .
  • EPR spectroscopy : Tracks paramagnetic Mn(II) intermediates during thermolysis .

Q. How can conflicting reports on the redox activity of manganese(III) acetylacetonate be reconciled?

Discrepancies arise from solvent effects, counterion interactions, and oxidation state lability. For example:

  • Contradiction : Some studies report Mn(III) stability in air , while others note rapid reduction to Mn(II) .
  • Resolution : Use chelating solvents (e.g., acetonitrile) to stabilize Mn(III) and avoid protic media. Validate redox states via combined cyclic voltammetry and EPR .

Q. What strategies optimize manganese(III) acetylacetonate for use in coordination polymers or nanomaterials?

  • Ligand substitution : Replace acetylacetonate with stronger-field ligands (e.g., cyclopentadienyl) to modulate spin state and reactivity .
  • Thermolysis : Pyrolyze Mn(acac)₃ at 300°C under N₂ to yield Mn₃O₄ nanoparticles for magnetic or catalytic applications .
  • Coordination assembly : Combine with phthalocyanines to form trinuclear complexes with tunable electronic properties .

Q. Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis optimizationReflux under inert atmosphere, stoichiometric controlSolvent purity, temperature, Mn(II):ligand ratio
Redox behavior analysisCyclic voltammetry, EPRSolvent polarity, scan rate, E₁/₂ determination
Phase transition characterizationLow-temperature XRD, TGA-DSCCooling rate, crystal mounting protocols
Catalytic mechanism elucidationXRPD, non-isothermal kineticsHeating rate, in situ spectroscopic monitoring

Properties

CAS No.

14284-89-0

Molecular Formula

C15H24MnO6

Molecular Weight

355.28 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;manganese

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

RDMHXWZYVFGYSF-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

Key on ui other cas no.

14284-89-0

Pictograms

Irritant

Related CAS

17272-66-1 (Parent)

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Manganese(III)acetylacetonate
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